1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one
Description
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is a ketone derivative featuring a propan-1-one moiety attached to a substituted phenyl ring. The phenyl ring is functionalized with a hydroxyl group (-OH) at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the para (4th) position.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-hydroxy-4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFNJVYRGAIWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethyl)benzaldehyde and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction.
Procedure: The 2-hydroxy-4-(trifluoromethyl)benzaldehyde is reacted with acetone in the presence of the base, leading to the formation of the desired product through a series of condensation and dehydration steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example:
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Friedel-Crafts Acylation : Reacting 2-hydroxy-4-(trifluoromethyl)benzene with propanoyl chloride in the presence of Lewis acids like AlCl₃ yields the target compound .
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Nucleophilic Formylation : Trifluoromethyl ketones undergo diaza-carbonyl-ene reactions with formaldehyde hydrazones under solvent-free conditions, enabling efficient synthesis of α-hydroxy α-trifluoromethyl derivatives .
Oxidation and Reduction
The ketone group participates in redox reactions:
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Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the ketone remains stable, while the hydroxyl group may oxidize to a carbonyl, forming a diketone derivative.
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Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group.
| Reaction | Reagent | Product | Notes | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, MeOH | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-ol | Selective for ketone | |
| Oxidation | KMnO₄, H₂SO₄ | 1-[2-Oxo-4-(trifluoromethyl)phenyl]propan-1-one | Limited by steric hindrance |
Nucleophilic Additions and Condensations
The ketone undergoes nucleophilic attacks:
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Grignard Reactions : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields 1-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropan-1-ol.
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Condensation with Hydrazines : Forms hydrazones, useful as intermediates in heterocyclic synthesis .
| Nucleophile | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| CH₃MgBr | Tertiary alcohol | 72% | THF, −78°C → RT | |
| NH₂NH₂ | Hydrazone | 88% | EtOH, reflux |
Photochemical Reactivity
The hydroxyl and ketone groups enable photochemical rearrangements:
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Photo-Favorskii Rearrangement : Under UV light, the compound undergoes a -acyl shift, forming a spirodienedione intermediate, which hydrolyzes to a carboxylic acid derivative .
| Process | Conditions | Product | Key Observation | Source |
|---|---|---|---|---|
| UV Irradiation (254 nm) | Aqueous CH₃CN | 3-(2-Hydroxy-4-(trifluoromethyl)phenyl)propanoic acid | Quantum yield = 0.15 |
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the ortho/para positions:
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Nitration : Concentrated HNO₃ introduces a nitro group at the 5-position of the aromatic ring .
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Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at the 3-position .
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro | 65% | |
| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo | 58% |
Comparative Reactivity with Analogues
The trifluoromethyl group enhances electrophilicity of the carbonyl compared to non-fluorinated analogues:
| Compound | Relative Reactivity (vs. Acetophenone) | Notes | Source |
|---|---|---|---|
| 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one | 4.2× | Enhanced by −CF₃ electron withdrawal | |
| 1-(4-Methylphenyl)propan-1-one | 1.0× | Baseline |
Scientific Research Applications
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Structural and Functional Insights
- Hydroxyl Group Impact: The presence of -OH in the target compound distinguishes it from analogs like 1-[4-(trifluoromethyl)phenyl]propan-1-one .
- Trifluoromethyl Positioning : In compound 3k, -CF₃ is at the meta position, which may reduce steric hindrance compared to the para-substituted target compound . This positional difference could influence binding affinity in pharmacological contexts.
- Synthetic Yields: Compound 3k achieved a 95% yield using benzyl alcohol and acyl fluoride reactants, suggesting efficient coupling methods for trifluoromethylated propanones . Similar methodologies might apply to the target compound.
Pharmacophore Relevance
- The target compound’s hydroxyl and trifluoromethyl groups align with pharmacophores observed in MAO inhibitors (e.g., chromenone derivatives with -CF₃ and methoxy groups) .
Biological Activity
1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- A trifluoromethyl group that enhances lipophilicity, improving its ability to penetrate biological membranes.
- A hydroxyl group that may participate in hydrogen bonding, influencing its interaction with biological targets.
- A propanone moiety , contributing to its stability and reactivity.
These structural attributes make it a valuable candidate for further pharmacological studies.
Pharmacological Effects
This compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Studies indicate that the presence of the trifluoromethyl group enhances its antimicrobial efficacy by improving lipophilicity and membrane penetration .
- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects on human monocytic leukemia cell lines (THP-1). The IC50 values indicate varying degrees of cytotoxicity, which correlate with the compound's lipophilicity and structural modifications .
- Enzyme Inhibition : The compound's interaction with specific enzymes is under investigation. Preliminary studies suggest it may inhibit key metabolic pathways, although the exact mechanisms remain to be elucidated.
The biological activity of this compound is thought to arise from its ability to interact with molecular targets within cells. Key proposed mechanisms include:
- Binding Affinity : The trifluoromethyl group enhances the binding affinity to various receptors and enzymes, potentially altering their activity and influencing metabolic pathways.
- Membrane Interaction : Enhanced lipophilicity allows for better interaction with cellular membranes, facilitating the uptake of the compound into cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum-free conditions). Confirm compound stability in assay media via LC-MS. Use positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Address batch-to-batch variability by characterizing each synthesis lot .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
